1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one
Description
1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one is an acetophenone derivative featuring a 2-chloro substituent and a 4-fluorophenoxy group on the aromatic ring. Its molecular formula is C₁₄H₁₀ClFO₂, with a molecular weight of 264.68 g/mol.
Properties
IUPAC Name |
1-[2-chloro-4-(4-fluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9(17)13-7-6-12(8-14(13)15)18-11-4-2-10(16)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHFUAPESWFWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Fluorobenzene + phenyl acetyl chloride + Lewis acid | Methylene chloride or solvent-free | −10 to 0 | 6–12 | High | Purified by crystallization |
| 2 | Halogenation | Chlorination of acetophenone intermediate | Methylene chloride | Ambient | — | — | Washed with aqueous bicarbonate |
| 3 | Nucleophilic substitution | 2-chloro-1-(4-fluorophenyl)-2-phenylethanone + base + pentanamide | Acetone | 55–60 | 7–8 | ~74 | Recrystallization in isopropanol |
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluorophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds.
Common Reactions:
The compound can participate in several reactions, including:
- Oxidation: Converts to carboxylic acids or aldehydes.
- Reduction: Converts the ketone group to an alcohol.
- Substitution: The chloro and fluorophenoxy groups can engage in nucleophilic substitution reactions.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic acids, aldehydes |
| Reduction | NaBH₄, LiAlH₄ | Alcohols |
| Substitution | Amines, thiols | Various substituted derivatives |
Biological Research
Antimicrobial and Anticancer Properties:
Research has indicated that 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one exhibits potential biological activities. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines.
Case Study: Inhibition of Tyrosinase
A study highlighted the compound's potential as a tyrosinase inhibitor, which is significant for skin-related conditions and cosmetic applications. The compound's structural modifications were shown to enhance its inhibitory activity.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one | 0.19 - 1.72 | |
| Kojic Acid (Control) | 17.76 |
Pharmaceutical Applications
Drug Development:
The compound is being explored for its potential as a pharmaceutical agent. Its unique structure may lead to the development of new drugs targeting specific diseases.
Mechanism of Action:
Research suggests that the compound may interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways. Such interactions are crucial for developing targeted therapies.
Industrial Applications
Specialty Chemicals Production:
In industrial settings, 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one is utilized in the production of specialty chemicals that require specific properties imparted by its chemical structure.
Synthesis of Pesticides:
The compound has also been identified as a synthetic intermediate for various chemical families used in agriculture, particularly in the synthesis of pesticides.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Research has shown that compounds with similar structures can modulate voltage-gated sodium channels, which are crucial in pain signaling pathways .
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Phenoxy Acetophenones
Key Observations :
- Lipophilicity: The 4-chlorophenoxy analog (logP ~3.2, estimated) is more lipophilic than the 4-fluorophenoxy derivative (logP ~2.8), impacting membrane permeability in biological systems .
Oxygen-Containing Substituents
Table 2: Ether and Ester Derivatives
Key Observations :
- The 4-fluorophenoxy group in the target compound may reduce solubility in polar solvents compared to methoxyethoxy derivatives but improve stability against hydrolysis .
Nitrogen-Containing Derivatives
Table 3: Piperazine and Imidazole Derivatives
Key Observations :
- The target compound lacks a piperazine or imidazole moiety, which are critical for receptor binding in QD3 and imidazole-based inhibitors .
Biological Activity
1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one, also known by its CAS number 1021187-74-5, is an aromatic ketone with potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its structural features that suggest possible interactions with biological targets.
Chemical Structure and Properties
The compound is characterized by a chloro and a fluorophenoxy group attached to a phenyl ring, linked to an ethanone moiety. Its molecular formula is , and it exhibits properties typical of aromatic ketones, including stability and reactivity in organic synthesis.
The biological activity of 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that similar compounds can modulate voltage-gated sodium channels, which play a crucial role in pain signaling pathways.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the structure can enhance antibacterial efficacy .
Anticancer Potential
Research into the anticancer properties of 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one indicates potential cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in certain cancer types .
Toxicological Profile
Toxicity studies reveal that the compound has a relatively high LD50 value (>2000 mg/kg in rats), indicating low acute toxicity upon oral administration. However, long-term exposure may lead to respiratory issues and other health concerns due to inhalation of dust particles .
Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antibacterial activity, with MIC values dropping significantly compared to unmodified versions .
Study 2: Anticancer Activity
A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating moderate potency against breast and lung cancer cells .
Data Tables
Q & A
Q. How can the crystal structure of 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one be determined experimentally?
Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Experimental steps include:
Crystallization : Grow high-quality single crystals via slow evaporation of a solvent (e.g., ethanol or acetone).
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
Structure Solution : Apply the SHELX suite (SHELXS-97 for phase determination and SHELXL-2018 for refinement) to solve and refine the structure. Key parameters include R-factor (<0.05), data-to-parameter ratio (>15:1), and validation via CCDC deposition .
Analysis : Use software like Mercury to visualize bond lengths, angles, and intermolecular interactions (e.g., halogen bonding involving chlorine or fluorine).
Q. What are the common synthetic routes for 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one?
Methodological Answer: Two primary methods are employed:
Friedel-Crafts Acylation :
- React 2-chloro-4-(4-fluorophenoxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3). Typical yields range from 60–75% after silica gel column purification .
Nucleophilic Aromatic Substitution :
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer: Key spectroscopic methods include:
¹H/¹³C NMR :
- ¹H NMR (CDCl₃) : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm). The acetyl group shows a singlet at δ 2.6 ppm.
- ¹³C NMR : Carbonyl carbon at δ 197–200 ppm; fluorine-induced splitting observed in aromatic carbons .
Mass Spectrometry (EI-MS) :
- Molecular ion peak [M]⁺ at m/z 280 (C₁₄H₁₀ClFO₂⁺). Fragment ions include [M-Cl]⁺ (m/z 245) and [C₆H₄FO]⁺ (m/z 111) .
IR Spectroscopy : Strong C=O stretch at 1680–1700 cm⁻¹ and C-F/C-Cl stretches at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in Friedel-Crafts acylation?
Methodological Answer: Optimization strategies involve:
Catalyst Screening : Compare AlCl₃, FeCl₃, and ionic liquids (e.g., [BMIM]Cl-AlCl₃) for efficiency and recyclability.
Solvent Effects : Use dichloromethane (DCM) for faster kinetics or nitrobenzene for electron-deficient substrates.
Temperature Control : Conduct reactions at 0–5°C to minimize side products (e.g., diacylation).
In Situ Monitoring : Employ HPLC-MS to track intermediates and adjust stoichiometry dynamically .
Q. How should researchers address contradictions in spectral data during characterization?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) require:
Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments (e.g., distinguish fluorine coupling from impurities).
2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the acetyl carbonyl and adjacent aromatic protons confirm substitution patterns .
Computational Validation : Compare experimental IR/NMR data with DFT calculations (B3LYP/6-311+G(d,p)) to validate structural hypotheses .
Q. What role does this compound play in the synthesis of bioactive molecules?
Methodological Answer: The compound serves as a key intermediate in drug discovery:
Antifungal Agents : React with 1,2,4-triazoles via nucleophilic substitution to form derivatives targeting fungal CYP51 enzymes (e.g., analogous to voriconazole intermediates) .
Anti-inflammatory Compounds : Functionalize the acetyl group via Claisen-Schmidt condensation with substituted benzaldehydes to yield α,β-unsaturated ketones, which inhibit COX-2 .
Kinase Inhibitors : Introduce sulfonamide or morpholine groups at the 4-fluorophenoxy moiety to modulate solubility and binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
